

GYKI 52466 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: GYKI 52466 hydrochloride

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GYKI 52466 hydrochloride is a potent and selective non-competitive antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system.^{[1][2]} This 2,3-benzodiazepine compound is distinguished from classical 1,4-benzodiazepines by its lack of activity at GABA-A receptors.^{[2][3]} Its unique mechanism of action has made it a valuable tool in neuroscience research, particularly in studies of epilepsy, neuroprotection, and skeletal muscle relaxation.^[1] This guide provides a comprehensive overview of **GYKI 52466 hydrochloride**, including its pharmacological properties, experimental protocols, and relevant data for researchers in drug development and neuroscience.

Chemical and Physical Properties

GYKI 52466 hydrochloride is a yellow solid with good solubility in water and DMSO.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	4-(8-Methyl-9H-1,3-dioxolo[4,5-h][3]benzodiazepin-5-yl)-benzenamine hydrochloride	[1]
Molecular Formula	C ₁₇ H ₁₅ N ₃ O ₂ .HCl	[1]
Molecular Weight	329.79 g/mol (hydrochloride) / 366.24 g/mol (dihydrochloride)	[1]
CAS Number	102771-26-6	[1]
Purity	>98%	[1]
Appearance	Yellow solid	[1]
Solubility	Soluble in water (10mM) and DMSO (25mM with heating or up to 50mM)	[1]
Storage	Store at room temperature (desiccate) or -20°C for long-term storage of solutions.	[1]

Pharmacological Profile

GYKI 52466 acts as a non-competitive antagonist at AMPA receptors, meaning it does not compete with glutamate for the agonist binding site.[1][4] Instead, it binds to an allosteric site on the receptor complex, thereby inhibiting ion flow.[4][5] This mechanism allows it to be effective even in the presence of high concentrations of glutamate.[4]

Receptor Selectivity and Potency

GYKI 52466 exhibits high selectivity for AMPA receptors over other ionotropic glutamate receptors, such as kainate and NMDA receptors.[1] The table below summarizes its inhibitory concentrations (IC₅₀) for various receptors.

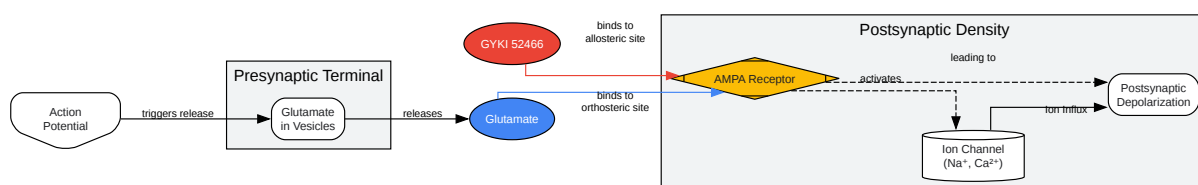
Receptor Target	IC ₅₀ Value (μM)	Reference
AMPA Receptor	10-20	[1]
Kainate Receptor	~450	[1]
NMDA Receptor	>50	[1]

In Vitro and In Vivo Activity

- **Anticonvulsant Properties:** GYKI 52466 has demonstrated potent anticonvulsant effects in various animal models. It has been shown to be effective against sound-induced seizures in DBA/2 mice and in maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) induced seizure models.[6][7]
- **Neuroprotective Effects:** As an AMPA receptor antagonist, GYKI 52466 has shown potential as a neuroprotective agent.[1][8] However, its efficacy in vivo as a neuroprotectant against excitotoxicity has been reported as limited in some studies.[8]
- **Skeletal Muscle Relaxant:** The compound also exhibits skeletal muscle relaxant properties.[1][3]
- **Pharmacokinetics:** In vivo, the effects of GYKI 52466 have been observed to last for 60 to 90 minutes following intraperitoneal injection, with plasma concentrations peaking within 15 minutes.[1]

Mechanism of Action: AMPA Receptor Antagonism

GYKI 52466 exerts its effects by modulating the function of AMPA receptors, which are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the brain. The following diagram illustrates the signaling pathway.



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Mechanism of GYKI 52466 action at the glutamatergic synapse.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Voltage-Clamp Recordings

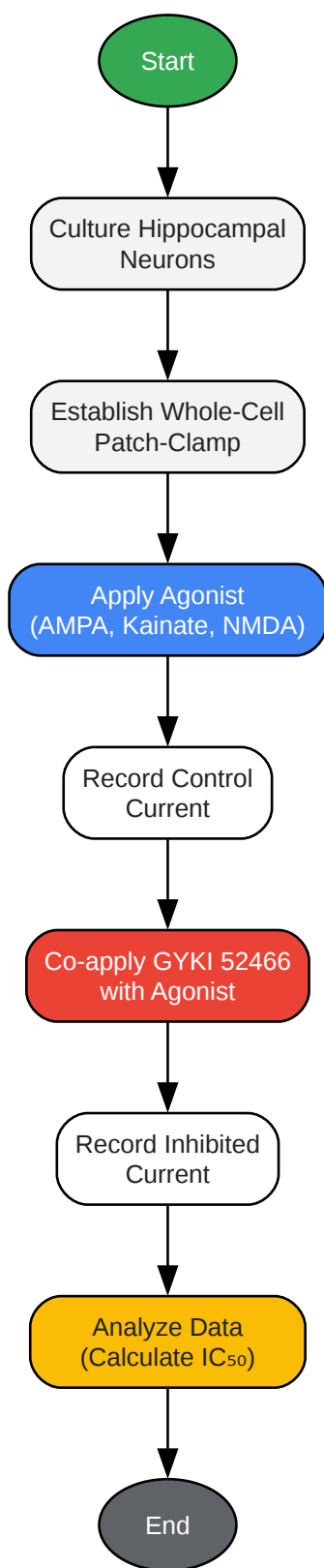
This protocol is based on methodologies used to characterize the effects of GYKI 52466 on cultured neurons.^[4]

Objective: To measure the effect of GYKI 52466 on AMPA, kainate, and NMDA-induced currents in cultured hippocampal neurons.

Methodology:

- **Cell Culture:** Prepare primary cultures of hippocampal neurons from embryonic rats.
- **Recording Setup:** Use a patch-clamp amplifier for whole-cell voltage-clamp recordings. Maintain neurons in an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.3. The patch pipette solution should contain (in mM): 140 CsF, 10 EGTA, and 10 HEPES, pH adjusted to 7.3.
- **Agonist Application:** Apply agonists (AMPA, kainate, or NMDA) using a rapid perfusion system.

- GYKI 52466 Application: Co-apply GYKI 52466 with the agonist to determine its inhibitory effect.
- Data Analysis: Measure the peak and steady-state currents in the presence and absence of GYKI 52466 to calculate the IC₅₀ value.



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Workflow for in vitro electrophysiological assessment of GYKI 52466.

In Vivo Anticonvulsant Activity: Amygdala Kindling Model

This protocol is based on studies investigating the anticonvulsant effects of GYKI 52466.[9]

Objective: To assess the effect of GYKI 52466 on the development and expression of kindled seizures.

Methodology:

- Animal Model: Use adult male Wistar rats.
- Electrode Implantation: Surgically implant a bipolar electrode into the amygdala.
- Kindling Procedure: Apply a daily electrical stimulation to the amygdala to induce kindling. Monitor and score the behavioral seizures.
- Drug Administration: For testing effects on fully kindled seizures, administer GYKI 52466 (e.g., 10 mg/kg, i.p.) 5-30 minutes prior to electrical stimulation.[9]
- Data Collection: Record the after-discharge duration from the EEG and the behavioral seizure score.
- Data Analysis: Compare the seizure parameters in animals treated with GYKI 52466 to vehicle-treated controls.

Conclusion

GYKI 52466 hydrochloride is a well-characterized and highly selective non-competitive AMPA receptor antagonist. Its distinct pharmacological profile makes it an indispensable tool for investigating the role of AMPA receptors in various physiological and pathological processes. This guide provides essential technical information to aid researchers in designing and conducting experiments with this valuable compound.

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References

- 1. GYKI 52466 | GYKI-52466 | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 2. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 3. Electrophysiological studies with a 2,3-benzodiazepine muscle relaxant: GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo, the direct and seizure-induced neuronal cytotoxicity of kainate and AMPA is modified by the non-competitive antagonist, GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of the non-NMDA receptor antagonist GYKI 52466 and NBQX and the competitive NMDA receptor antagonist D-CPPene on the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
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